

A Technical Guide to Ainuovirine: Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ainuovirine**

Cat. No.: **B15566592**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ainuovirine (ANV), formerly known as KM-023 and ACC007, is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has emerged as a significant addition to the antiretroviral therapy (ART) landscape for the treatment of HIV-1 infection. Initially synthesized by the South Korean company Kainos Medicine, it was further developed and brought to market in China by Jiangsu Aidea Pharmaceutical Co., Ltd.^{[1][2]}. **Ainuovirine** exhibits potent antiviral activity against both wild-type and drug-resistant strains of HIV-1, a favorable pharmacokinetic profile, and an improved safety and tolerability profile compared to older NNRTIs like efavirenz^{[3][4]}. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, preclinical and clinical data, and key experimental methodologies related to **Ainuovirine**.

Introduction: The Evolution of NNRTIs and the Emergence of Ainuovirine

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART) for HIV-1. They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity^[5]. While first-generation NNRTIs like efavirenz have been effective, their utility can be limited by central nervous system side effects and the

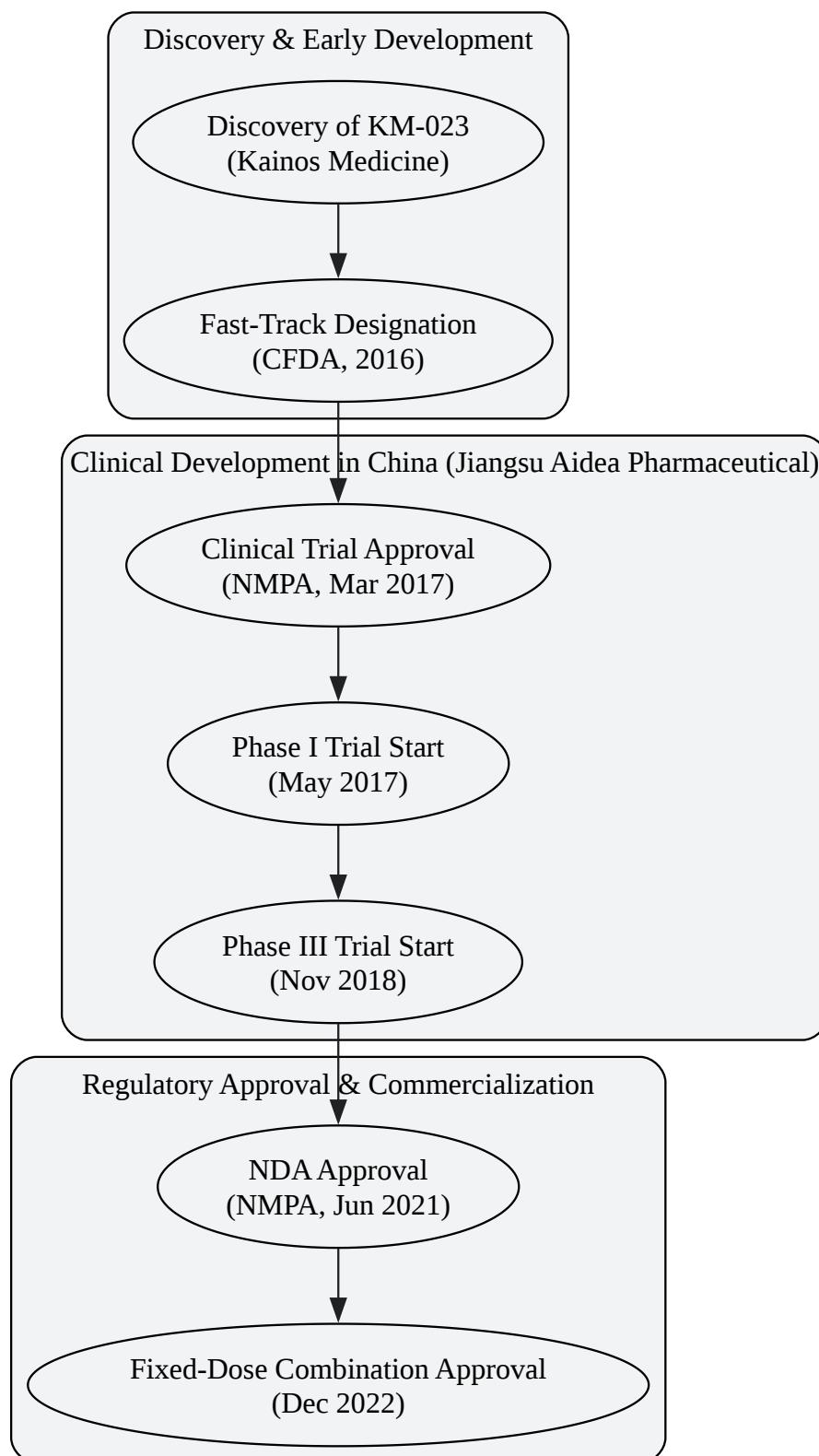
emergence of drug resistance. This created a need for next-generation NNRTIs with improved safety profiles and enhanced activity against resistant viral strains.

Ainuovirine was developed to address these challenges. Its discovery and development represent a successful international collaboration, originating with Kainos Medicine in South Korea and culminating in its approval and widespread use in China under the stewardship of Jiangsu Aidea Pharmaceutical.

Discovery and Development Timeline

The development of **Ainuovirine** has progressed through a series of key milestones, from its initial synthesis to its approval as a new therapeutic agent.

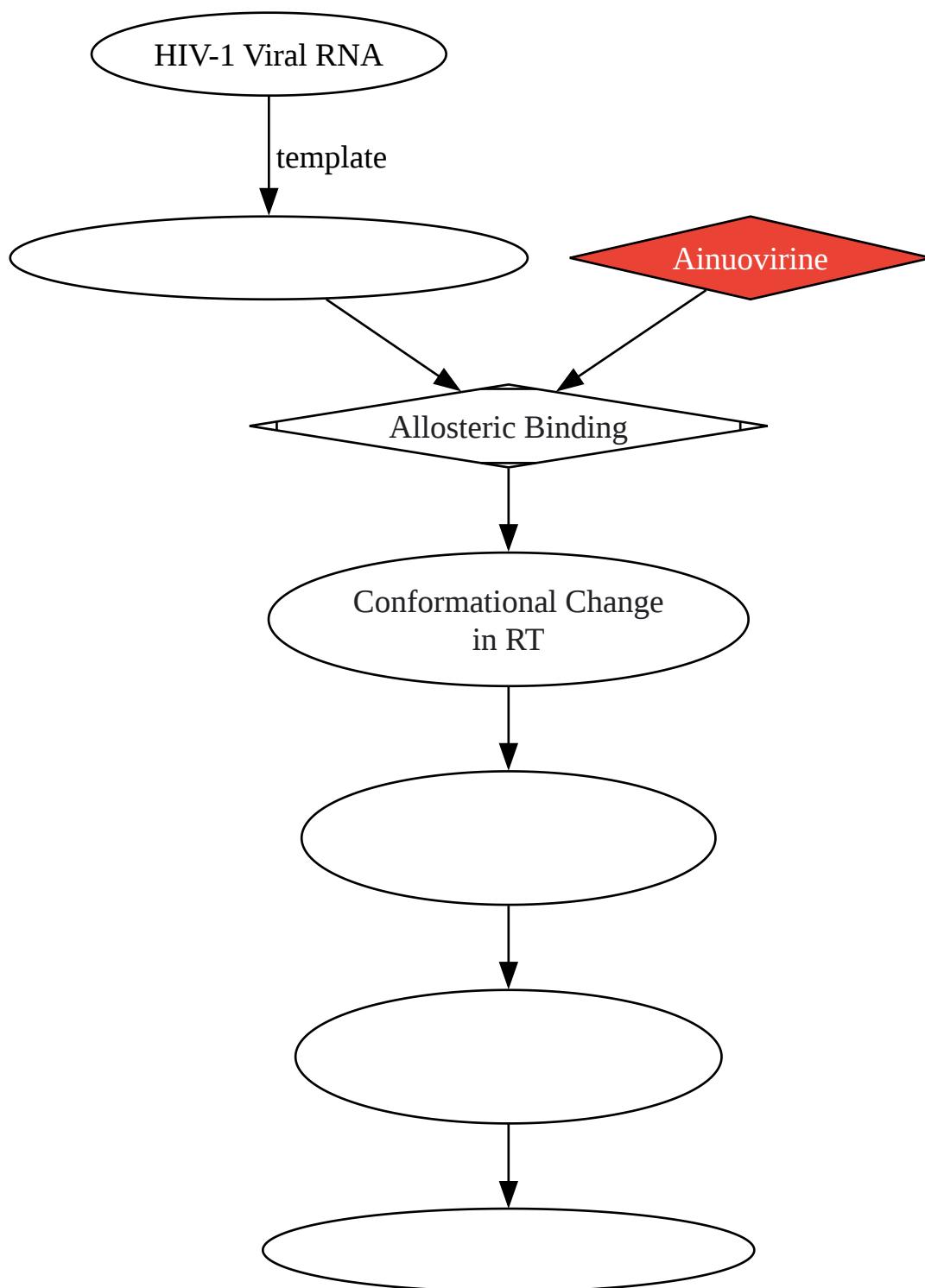
- Discovery (as KM-023): Developed by Kainos Medicine in South Korea as a novel NNRTI candidate.
- Fast-Track Designation: In 2016, the Chinese Food and Drug Administration (CFDA) designated KM-023 for fast-track review.
- Clinical Trial Approval in China (as ACC007): In March 2017, Jiangsu Aidea Pharmaceutical obtained clinical trial approval from the National Medical Products Administration (NMPA) of China.
- Phase I Clinical Trial Initiation: The first-in-human studies in China commenced in May 2017.
- Phase III Clinical Trial Initiation: A pivotal Phase III clinical trial was initiated in November 2018.
- New Drug Application (NDA) Approval in China: **Ainuovirine** was approved for the treatment of HIV-1 infection in China in June 2021.
- Fixed-Dose Combination Approval: A fixed-dose combination tablet containing **Ainuovirine**, Lamivudine, and Tenofovir Disoproxil Fumarate was approved in China in December 2022.

[Click to download full resolution via product page](#)

Mechanism of Action

Ainuovirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its mechanism of action involves the following key steps:

- Binding to the Allosteric Site: **Ainuovirine** binds to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the enzyme's active site.
- Conformational Change: This binding induces a conformational change in the enzyme.
- Inhibition of Polymerase Activity: The altered enzyme conformation disrupts the catalytic site, thereby inhibiting the DNA polymerase activity of the reverse transcriptase.
- Blocked Viral Replication: By preventing the conversion of the viral RNA genome into DNA, **Ainuovirine** effectively halts the HIV-1 replication cycle.

[Click to download full resolution via product page](#)

Preclinical Evaluation In Vitro Antiviral Activity

Ainuovirine (ACC007) has demonstrated potent antiviral activity against a range of HIV-1 strains, including those with common NNRTI resistance mutations. The 50% effective concentrations (EC50) were determined using a p24 antigen-based ELISA method.

HIV-1 Strain	EC50 (nM)	Description
Wild-Type		
IIIB	3.03	Laboratory-adapted T-cell tropic strain
A17	1570	
4755-5	10.37	
NNRTI-Resistant Mutants		
K103N	19.33	Common NNRTI resistance mutation
V106M	252.59	
Other Strains		
7322-5	13.91	
8233-4	10.02	
WAN	12.19	

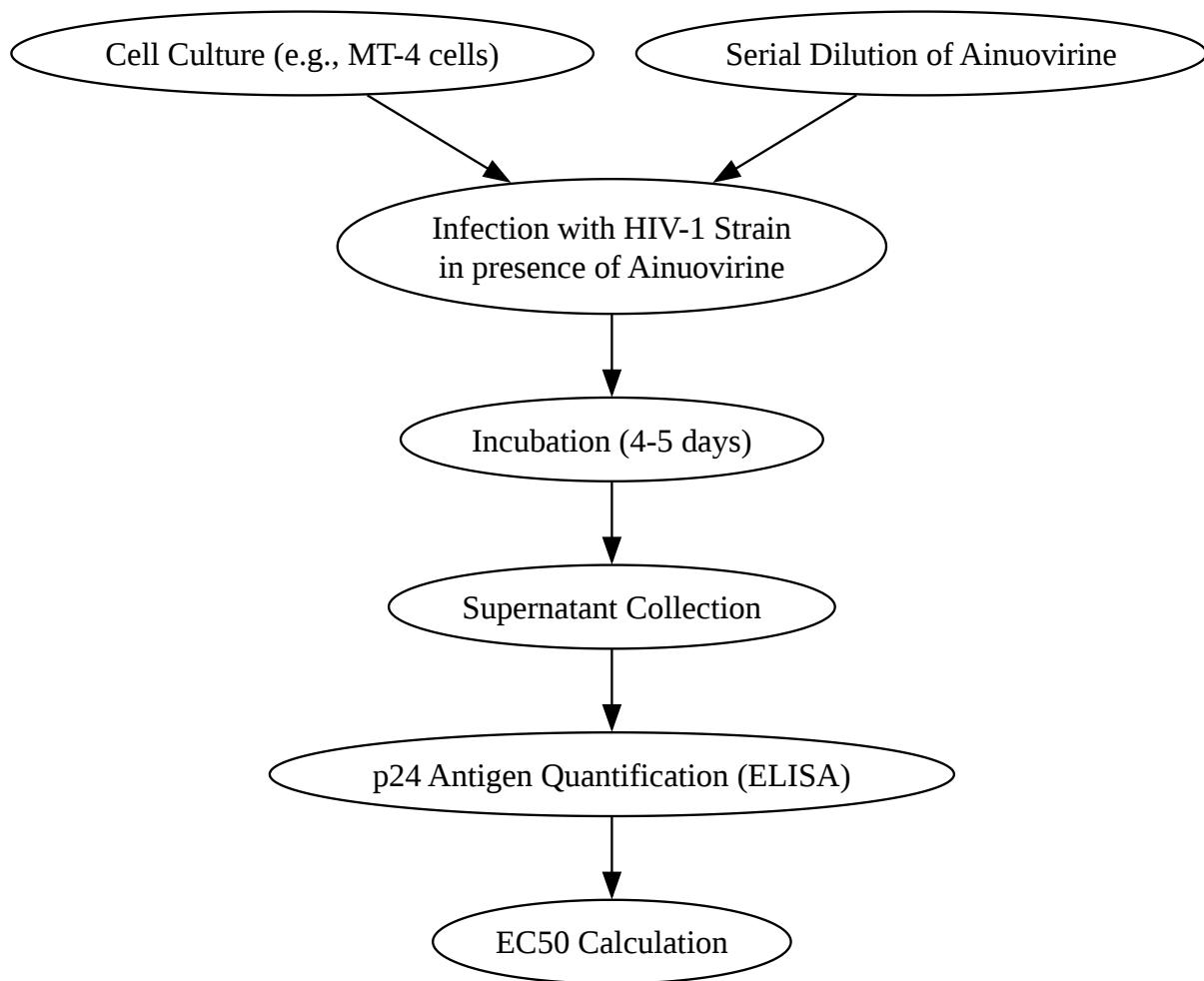
Synergy with Other Antiretrovirals

In vitro studies have shown that the combination of **Ainuovirine** with the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (3TC) and tenofovir disoproxil fumarate (TDF) results in synergistic antiviral activity against all tested HIV-1 strains. The three-drug combination showed moderate synergism against HIV-1A17, HIV-14755-5, HIV-1K103N, and HIV-1V106M, with combination index values ranging from 0.71 to 0.87. For other HIV-1 strains, the synergism was even more pronounced, with combination index values from 0.35 to 0.67.

Experimental Protocol: In Vitro Antiviral Activity Assay (p24 Antigen ELISA)

The antiviral activity of **Ainuovirine** was assessed by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

- Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured under standard conditions.
- Compound Preparation: **Ainuovirine** is serially diluted to various concentrations.
- Infection: Cells are infected with a known titer of the respective HIV-1 strain in the presence of the diluted **Ainuovirine**.
- Incubation: The infected cells are incubated for a period that allows for viral replication (typically 4-5 days).
- Supernatant Collection: After incubation, the cell culture supernatant is collected.
- p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercially available ELISA kit.
- Data Analysis: The percentage of inhibition of p24 production at each drug concentration is calculated relative to a virus control (no drug). The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

Clinical Development

Ainuovirine has undergone a comprehensive clinical development program to establish its safety, pharmacokinetics, and efficacy.

Phase I Clinical Trials

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of **Ainuovirine**. A single-center, open-label, single-dose escalation study was conducted in healthy Chinese adults with doses of 75 mg, 150 mg, and 300 mg. Another study in healthy South Korean male volunteers involved single and multiple doses of

75, 150, 300, or 600 mg. These studies demonstrated that **Ainuovirine** was well-tolerated and exhibited a dose-dependent, non-linear pharmacokinetic profile, supporting a once-daily dosing regimen.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of **Ainuovirine** in Healthy Chinese Adults

Parameter	75 mg (n=10)	150 mg (n=10)	300 mg (n=10)
Cmax (ng/mL)	440.2	834.5	1245.4
Tmax (hr)	3.0	3.0	3.0
AUC _{0-t} (ng·h/mL)	11142.4	19864.1	33705.6
T _{1/2z} (hr)	20.7	25.9	31.2

Data are presented as median or mean values as reported in the source.

Phase II Clinical Trials

Following the promising results from Phase I, Phase II trials were conducted to further evaluate the efficacy and safety of **Ainuovirine** in HIV-1 infected patients. These studies helped to determine the optimal dose for the pivotal Phase III trials.

Phase III Clinical Trials

A large-scale, randomized, double-blind, non-inferiority Phase III trial (ChiCTR1800019041) was conducted across seven sites in China to compare the efficacy and safety of **Ainuovirine** with efavirenz in treatment-naïve HIV-1 positive adults. A total of 630 participants were randomized to receive either **Ainuovirine** (150 mg daily) or efavirenz (600 mg daily), both in combination with lamivudine and tenofovir disoproxil fumarate.

Key Findings from the Phase III Trial at 48 Weeks:

- Efficacy: The proportion of patients with HIV-1 RNA <50 copies/mL was 87.0% in the **Ainuovirine** group and 91.7% in the efavirenz group, establishing the non-inferiority of **Ainuovirine** to efavirenz.

- Safety: The incidence of NNRTI treatment-related adverse events was significantly lower in the **Ainuovirine** group (67.6%) compared to the efavirenz group (91.4%). Notably, there were lower incidences of dizziness and dyslipidemia in the **Ainuovirine** arm.

Table 2: Key Efficacy and Safety Outcomes of the Phase III Trial (48 Weeks)

Outcome	Ainuovirine + 3TC/TDF (n=315)	Efavirenz + 3TC/TDF (n=314)
HIV-1 RNA <50 copies/mL	87.0%	91.7%
NNRTI-Related Adverse Events	67.6%	91.4%
Dizziness	10.5%	51.0%
Dyslipidemia	22.2%	34.4%

Conclusion

Ainuovirine represents a significant advancement in the field of NNRTI-based antiretroviral therapy. Its discovery and development journey, from its origins in South Korea to its successful clinical validation and launch in China, underscores the potential of international collaboration in pharmaceutical innovation. With its potent antiviral activity against both wild-type and resistant HIV-1 strains, favorable pharmacokinetic profile, and improved safety and tolerability compared to older agents, **Ainuovirine** offers a valuable therapeutic option for the management of HIV-1 infection. Ongoing research and real-world data will continue to further elucidate its role in the long-term management of individuals living with HIV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. geneonline.com [geneonline.com]

- 2. Kainos Medicine touts its HIV drug's phase 3 efficacy and safety data in Lancet < Pharma < Article - KBR [koreabiomed.com]
- 3. Efficacy and safety of ainuovirine versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Ainuovirine: Discovery, Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566592#ainuovirine-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com